4-Nitro-1H-benzo[d]imidazol-6-ol

Regioselective nitration Benzimidazole synthesis Isomer purity

4-Nitro-1H-benzo[d]imidazol-6-ol (CAS 64265-11-8; also indexed as 7-nitro-1H-benzimidazol-5-ol) belongs to the nitrobenzimidazole class, a privileged heterocyclic scaffold with established utility across antiparasitic, anticancer, and enzyme-inhibitor programmes. The molecule possesses a benzimidazole core bearing an electron-withdrawing nitro group at position 4 and an electron-donating hydroxyl group at position 6 – a substitution pattern that is distinct from the more widely studied 5-nitrobenzimidazole isomer and that governs its synthetic accessibility, physicochemical properties, and biological profile.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
Cat. No. B12825201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1H-benzo[d]imidazol-6-ol
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])O
InChIInChI=1S/C7H5N3O3/c11-4-1-5-7(9-3-8-5)6(2-4)10(12)13/h1-3,11H,(H,8,9)
InChIKeyKQZYLWARAWRASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-benzo[d]imidazol-6-ol – A Regiospecific 4-Nitro-6-hydroxybenzimidazole Scaffold for Medicinal Chemistry & Chemical Biology Procurement


4-Nitro-1H-benzo[d]imidazol-6-ol (CAS 64265-11-8; also indexed as 7-nitro-1H-benzimidazol-5-ol) belongs to the nitrobenzimidazole class, a privileged heterocyclic scaffold with established utility across antiparasitic, anticancer, and enzyme-inhibitor programmes [1]. The molecule possesses a benzimidazole core bearing an electron-withdrawing nitro group at position 4 and an electron-donating hydroxyl group at position 6 – a substitution pattern that is distinct from the more widely studied 5-nitrobenzimidazole isomer and that governs its synthetic accessibility, physicochemical properties, and biological profile [2]. Unlike the simpler 4-nitrobenzimidazole (CAS 10597-52-1), the presence of the phenolic –OH creates a dual hydrogen-bond donor/acceptor motif and a chemically orthogonal functionalisation handle, which directly impacts solubility, derivatisation scope, and interaction with biological targets [3].

Why 4-Nitro-1H-benzo[d]imidazol-6-ol Cannot Be Replaced by 5-Nitrobenzimidazole or 4-Nitrobenzimidazole in Target-Oriented Synthesis and Profiling


In‑class nitrobenzimidazoles are not functionally interchangeable because the position of the nitro substituent on the benzimidazole ring is a primary determinant of both biological potency and regiochemical reactivity. A head‑to‑head topoisomerase I inhibition study demonstrated that 5‑nitro‑2‑(4‑methoxyphenyl)‑1H‑benzimidazole significantly outperformed its 4‑nitro positional isomer, establishing that the 4‑NO₂ orientation is inherently less active in this therapeutic context [1]. Consequently, selecting 4‑nitro‑1H‑benzo[d]imidazol‑6‑ol over the more common 5‑nitrobenzimidazole is a deliberate choice to avoid the dominant 5‑nitro pharmacophore when probing alternative biological mechanisms or when a less potent nitro‑isomer is required as a negative control. Furthermore, the hydroxyl group at position 6 confers a distinct physicochemical fingerprint: compared with the unsubstituted 4‑nitrobenzimidazole (CLogP ≈ 1.30‑1.35), the 6‑OH analogue exhibits a lower predicted log P (CLogP ≈ 0.85‑0.90), translating to appreciably higher aqueous solubility and enabling homogeneous assay conditions without co‑solvent artefacts that plague the more lipophilic parent scaffold [2]. These structural differences mean that generic substitution with either 5‑nitro‑ or 4‑nitro‑benzimidazole would alter both the biological readout and the experimental tractability of the system.

Quantitative Differentiation of 4-Nitro-1H-benzo[d]imidazol-6-ol Against Its Closest Structural Analogs


Regiospecific Synthesis: Preferential Formation of the 4-Nitro Isomer over the 6-Nitro Isomer During Electrophilic Nitration

Electrophilic mononitration of 5(6)-hydroxybenzimidazole proceeds with high regiospecificity for position 4 of the benzimidazole ring rather than position 6, directly furnishing 4‑nitro‑1H‑benzo[d]imidazol‑6‑ol as the major product [1]. In contrast, nitration of unsubstituted benzimidazole under comparable conditions yields a mixture of 4‑ and 5‑nitro isomers that requires subsequent chromatographic separation. The hydroxyl‑directed nitration thus offers a synthetic advantage in both yield and isomer purity for procurement of the 4‑nitro‑6‑hydroxy scaffold.

Regioselective nitration Benzimidazole synthesis Isomer purity

Topoisomerase I Inhibition: 5‑Nitro Positional Isomer is Significantly More Active Than the 4‑Nitro Isomer

In a systematic SAR study of 2‑(4‑methoxyphenyl)‑1H‑benzimidazoles as topoisomerase I poisons, the 5‑nitro derivative produced robust cleavable‑complex stabilisation, whereas the 4‑nitro positional isomer was markedly less effective [1]. This positional sensitivity demonstrates that the 4‑nitro‑6‑hydroxy substitution pattern occupied by the target compound is fundamentally distinct from the canonical 5‑nitro pharmacophore, making it a valuable tool for probing the spatial requirements of the topoisomerase I–DNA–ligand ternary complex or for use as a low‑activity comparator in selectivity profiling.

Topoisomerase I poison 4‑Nitro vs. 5‑nitro Anticancer SAR

Antiparasitic and Anticancer Activity of the Derived 4,6‑Dinitrobenzimidazole: 4‑Nitro‑6‑hydroxy Serves as the Direct Synthetic Precursor

4‑Nitro‑1H‑benzo[d]imidazol‑6‑ol is the immediate precursor to 4,6‑dinitrobenzimidazoles, which have demonstrated dual antiparasitic and anticancer activity [1]. Further nitration or activation of the 6‑hydroxy position yields 4,6‑dinitrobenzimidazole derivatives that exhibit IC₅₀ values of 12.8 µM against Leishmania major amastigotes and 0.69 µM against HCT116 p53⁻/⁻ colon cancer cells. The 4‑amino‑6‑nitrobenzimidazole series obtained by regiospecific reduction of the 4‑nitro group shows reduced potency (L. major IC₅₀ ≈ 42 µM; HCT116 IC₅₀ > 10 µM), confirming that maintaining the 4‑nitro oxidation state is critical for the observed biological activity.

Leishmania major Toxoplasma gondii p53‑negative colon cancer

Physicochemical Differentiation: Enhanced Aqueous Solubility Through the 6‑Hydroxy Motif

The phenolic –OH at position 6 significantly improves the aqueous solubility profile of the 4‑nitrobenzimidazole scaffold. In silico predictions (ALOGPS/ ChemAxon) indicate a calculated log P of 0.85–0.90 for 4‑nitro‑1H‑benzo[d]imidazol‑6‑ol versus 1.30–1.35 for the des‑hydroxy analogue 4‑nitrobenzimidazole, corresponding to an estimated 3‑ to 4‑fold increase in aqueous solubility at pH 7.4 [1]. Experimentally, 4‑nitrobenzimidazole is described as insoluble in water, whereas the target compound is reported to be sparingly soluble, consistent with the predicted trend .

Aqueous solubility LogP Assay compatibility

DT‑Diaphorase Substrate Efficiency: Nitrobenzimidazoles with Benzene‑Ring Nitro Groups Outperform Nitrofurans

A comparative enzymological study established that nitrobenzimidazoles bearing nitro groups on the benzene ring (exemplified by 4‑nitrobenzimidazole) act as relatively efficient substrates for rat liver DT‑diaphorase (NQO1), with catalytic efficiencies exceeding those of nitrofurans and nitrobenzenes [1]. The target compound 4‑nitro‑1H‑benzo[d]imidazol‑6‑ol falls within this substrate‑competent benzene‑ring‑nitro subclass, suggesting utility in bioreductive prodrug strategies that exploit the elevated NQO1 expression in solid tumours. The additional 6‑hydroxy group provides a synthetic anchor for attaching prodrug‑masking moieties without interfering with the nitro‑reduction step, a versatility not offered by simple 4‑nitrobenzimidazole.

DT-diaphorase Bioreductive activation Nitroreductase

Orthogonal Functionalisation: The 6‑OH Handle Enables Derivatisation Pathways Inaccessible to 4‑Nitrobenzimidazole

The phenolic hydroxyl at position 6 serves as a nucleophilic anchor for O‑alkylation, acylation, sulfonation, and Mitsunobu coupling, enabling late‑stage diversification of the 4‑nitrobenzimidazole core without perturbing the nitro pharmacophore [1]. By contrast, 4‑nitrobenzimidazole (CAS 10597‑52‑1) lacks this handle, restricting functionalisation to the N1‑position of the imidazole ring, which often leads to tautomeric mixtures and complicates purification. This orthogonal reactivity is particularly valuable for generating focused libraries where the 4‑nitro group is held constant while the 6‑O‑substituent is systematically varied.

Chemical derivatisation Scaffold diversification Click chemistry

Procurement‑Relevant Application Scenarios Where 4‑Nitro‑1H‑benzo[d]imidazol‑6‑ol Delivers Measurable Advantage Over Alternative Nitrobenzimidazoles


Negative‑Control Probe in Topoisomerase I‑Targeted Anticancer Screening Cascades

When evaluating novel benzimidazole‑based topoisomerase I poisons, the 4‑nitro positional isomer provides a critical low‑activity comparator that is > 10‑fold less potent than the 5‑nitro lead series [1]. Using 4‑nitro‑1H‑benzo[d]imidazol‑6‑ol (or its N‑alkylated derivatives) as the negative control ensures that observed cleavable‑complex stabilisation is attributable to the 5‑nitro pharmacophore and not to nonspecific benzimidazole‑DNA interactions. Its improved solubility over 4‑nitrobenzimidazole further facilitates matching of vehicle conditions between test and control arms, eliminating DMSO‑concentration bias in cell‑based assays [2].

Synthetic Entry Point to 4,6‑Dinitrobenzimidazole Antiparasitic Lead Series

Programmes targeting Leishmania major or Toxoplasma gondii can leverage 4‑nitro‑1H‑benzo[d]imidazol‑6‑ol as the key intermediate for constructing 4,6‑dinitrobenzimidazoles, which have demonstrated IC₅₀ values of 12.8 µM against intramacrophage amastigotes – within approximately 1.5‑fold of the clinical comparator miltefosine [3]. The regiospecific nitration that generates the target compound ensures an isomerically pure starting material, avoiding the need for chromatographic removal of 6‑nitro or 5‑nitro contaminants that would otherwise confound structure‑activity correlations.

Bioreductive Prodrug Platform Exploiting Elevated Tumour NQO1 Expression

The 4‑nitrobenzimidazole core is a validated substrate for the two‑electron oxidoreductase NQO1 (DT‑diaphorase), with catalytic efficiencies 2‑ to 4‑fold higher than nitrofuran benchmarks [4]. 4‑Nitro‑1H‑benzo[d]imidazol‑6‑ol uniquely combines this bioreductive activation potential with a phenolic handle that enables attachment of self‑immolative linkers and cytotoxic payloads. This dual functionality – nitro group for enzymatic activation and hydroxyl group for prodrug conjugation – is not available from either 4‑nitrobenzimidazole or 5‑nitrobenzimidazole, making the target compound the preferred scaffold for NQO1‑directed prodrug design.

Focused Library Synthesis with Orthogonal Diversification Vectors

Medicinal chemistry groups building benzimidazole‑focused screening collections benefit from the two orthogonal reactive sites of 4‑nitro‑1H‑benzo[d]imidazol‑6‑ol [5]. Parallel O‑functionalisation at the 6‑OH group (e.g., benzylation, biotinylation, fluorophore conjugation) can be performed independently of N1‑imidazole substitution, enabling rapid generation of structurally diverse arrays from a single procurement batch. This orthogonal reactivity reduces inventory complexity and procurement lead‑time compared to sourcing multiple monofunctional nitrobenzimidazole building blocks.

Quote Request

Request a Quote for 4-Nitro-1H-benzo[d]imidazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.